molecular formula C21H21NO4S B1504810 (4R)-Fmoc-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 873842-06-9

(4R)-Fmoc-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1504810
CAS No.: 873842-06-9
M. Wt: 383.5 g/mol
InChI Key: UPFXVBZXMLAMDX-SFHVURJKSA-N
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Description

Nomenclature and Classification

This compound, also known by its Chemical Abstracts Service (CAS) registry number 873842-06-9, belongs to the class of protected amino acid derivatives specifically designed for peptide synthesis. The compound incorporates a five-membered thiazolidine heterocyclic ring system with the Fmoc protecting group attached to the nitrogen atom. Several synonyms are commonly used in scientific literature and commercial catalogs to refer to this compound, including Fmoc-2,2-dimethyl-thiaproline, (R)-3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,2-dimethylthiazolidine-4-carboxylic acid, and Fmoc-L-Thz(Me2)-OH.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (4R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid. This name systematically describes the structure, highlighting the R configuration at the 4-position, the presence of the Fmoc group at the 3-position, the dimethyl substitution at the 2-position, and the carboxylic acid functionality at the 4-position of the thiazolidine ring.

The structural formula of the compound is C₂₁H₂₁NO₄S, with a molecular weight of 383.46 g/mol. Its physical appearance is typically described as a white to off-white crystalline powder with a melting point of approximately 155°C. The specific optical rotation value has been reported as [α]D= -18 to -23° (c=1 in DMF) at 20°C.

Table 1. Chemical and Physical Properties of this compound

Property Value
Chemical Formula C₂₁H₂₁NO₄S
Molecular Weight 383.46 g/mol
CAS Number 873842-06-9
Physical State White to off-white crystalline powder
Melting Point Approximately 155°C
Specific Rotation [α]D= -18 to -23° (c=1 in DMF) at 20°C
Solubility Sparingly soluble in common organic solvents

Historical Development and Discovery

The development of this compound builds upon two significant chemical innovations: the introduction of the Fmoc protecting group and the understanding of thiazolidine chemistry.

The Fmoc protecting group was initially introduced by Carpino and Han for solution chemistry applications. Although it proved unsuitable for solution-phase chemistry due to difficulties in separating the cleaved protecting group (dibenzofulvene) from the product, it found its true application in solid-phase synthesis. In solid-phase settings, the Fmoc group demonstrated exceptional utility because the dibenzofulvene byproduct could be simply washed away, and the group itself provided a convenient UV-monitoring method for deprotection efficiency.

Thiazolidine chemistry has a longer history, with thiazolidine-4-carboxylic acid (TC) being recognized as a cyclic sulfur amino acid formed through the condensation of cysteine and formaldehyde. The incorporation of this structure into peptide chemistry represents an important development for controlling peptide synthesis, particularly for sequences involving cysteine residues.

The specific development of this compound emerged from efforts to create specialized protected amino acid derivatives that could serve specific functions in the growing field of peptide synthesis. The dimethyl substitution at the 2-position provides enhanced stability to the thiazolidine ring, preventing unwanted side reactions during peptide assembly. This innovation allowed for more controlled and efficient peptide synthesis strategies, particularly in cases where traditional protecting groups presented limitations.

Significance in Amino Acid and Peptide Chemistry

This compound holds substantial significance in amino acid and peptide chemistry, particularly due to its specialized functions in peptide synthesis and protein construction. This compound plays several key roles in modern peptide chemistry:

As a protective group in peptide synthesis, it allows for selective reactions and improves yield in complex organic synthesis. The thiazolidine ring effectively masks the reactive N-terminal cysteine residue, preventing unwanted side reactions during peptide assembly. This protection is particularly valuable in the synthesis of cysteine-containing peptides, which are otherwise prone to oxidation and other side reactions.

In the development of convergent synthesis strategies, this compound has been employed as a masked N-terminal cysteine in native chemical ligation of glycopeptides. The thiazolidine structure can be cleaved with methoxyamine hydrochloride, releasing the free cysteine residue when needed for subsequent reactions.

Recent research has demonstrated its utility in fully convergent and one-pot native chemical ligations. The Fmoc moiety serves as a temporary masking group of the N-terminal reactive cysteine residue of peptide thioester segments. This approach has simplified protein synthesis by allowing for controlled, sequential deprotection and ligation steps.

The compound also facilitates bioconjugation processes, enabling the attachment of biomolecules to surfaces or other molecules. This capability is crucial for creating targeted drug delivery systems and improving the specificity of therapeutic agents.

Table 2. Applications of this compound in Peptide Chemistry

Application Function Significance
Protection Strategy Masks N-terminal cysteine Prevents unwanted oxidation and side reactions
Native Chemical Ligation Temporary N-terminal masking Enables convergent peptide synthesis
One-pot Sequential Ligation Controlled deprotection Simplifies multi-segment protein synthesis
Bioconjugation Linkage of biomolecules Facilitates creation of drug-conjugate systems
Medicinal Chemistry Building block for drug candidates Enhances peptide-based drug development

General Overview of Thiazolidine Chemistry

Thiazolidine is a five-membered heterocyclic organic compound with the formula (CH₂)₃(NH)S, containing a thioether group and an amine group in the 1 and 3 positions. It represents a sulfur analog of oxazolidine. While the parent thiazolidine itself is primarily of academic interest, its derivatives, collectively known as thiazolidines, hold significant importance in various fields including medicinal chemistry and material science.

The basic thiazolidine structure can be prepared through the condensation of cysteamine and formaldehyde. Other thiazolidine derivatives may be synthesized through similar condensation reactions. A notable example is 4-carboxythiazolidine (thioproline), which is derived from the reaction of formaldehyde with cysteine. The reaction of L-cysteine with carbonyl compounds leads to thiazolidine derivatives that can undergo stereoselective conversions to chiral bicyclic systems.

Thiazolidine chemistry is characterized by several important reaction types:

  • Ring-chain tautomerization: Under acidic conditions, thiazolidines can undergo ring-chain tautomerization involving both cationic iminium and sulfonium ion intermediates. This property has been exploited in various synthetic strategies.

  • Nucleophilic substitution: The nitrogen atom in thiazolidines can participate in nucleophilic substitution reactions, which is particularly relevant in peptide bond formation during peptide synthesis.

  • Stereochemical control: The stereochemistry at the C-2 and C-4 positions of thiazolidines can be controlled during synthesis, allowing for the creation of stereochemically pure compounds. This is especially important for biological applications where stereochemistry often determines activity.

The thiazolidine ring system serves as an important pharmacophore in medicinal chemistry. Notable thiazolidine derivatives include the antibiotic penicillin, which contains a fused thiazolidine ring system, and thiazolidinediones, which are used in the treatment of diabetes mellitus type 2.

The 2,2-dimethyl substitution pattern found in this compound confers enhanced stability to the thiazolidine ring. Under basic conditions, unsubstituted or mono-substituted thiazolidines may undergo ring opening more readily, whereas the 2,2-dimethyl substitution provides steric hindrance that reduces this tendency. This stability is particularly valuable in peptide synthesis applications, where maintaining the integrity of the protecting group throughout multiple reaction steps is essential.

In peptide chemistry specifically, the thiazolidine ring can serve as a masked form of cysteine. The ring can be formed by reacting the N-terminal cysteine residue with an aldehyde, and later cleaved to regenerate the free cysteine when needed. This reversible protection strategy is valuable for controlling the reactivity of cysteine residues during complex peptide assembly processes.

Understanding the fundamental chemistry of thiazolidines provides valuable context for appreciating the specific applications and properties of this compound in peptide synthesis and related fields.

Properties

IUPAC Name

(4R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-21(2)22(18(12-27-21)19(23)24)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFXVBZXMLAMDX-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873842-06-9
Record name (R)-3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,2-dimethylthiazolidine-4-carboxylic Acid
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Biological Activity

(4R)-Fmoc-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by a unique thiazolidine core structure, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its neuroprotective effects, anti-inflammatory properties, and potential as an antiviral agent.

  • IUPAC Name : (4R)-3-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
  • Molecular Formula : C21H21NO4S
  • Molecular Weight : 383.5 g/mol
  • Appearance : White crystalline powder
  • Melting Point : 156-161 °C
  • Purity : ≥ 99% (HPLC)

Neuroprotective Effects

Recent studies have indicated that thiazolidine derivatives, including this compound, exhibit significant neuroprotective effects. These compounds have been shown to mitigate oxidative stress and inflammation in neuronal cells. The mechanism involves the inhibition of pro-inflammatory pathways such as NF-κB and NLRP3 inflammasome activation.

  • Mechanism of Action :
    • Thiazolidines reduce oxidative stress by scavenging free radicals.
    • They inhibit the expression of pro-inflammatory cytokines (e.g., TNF-α) and enzymes (e.g., COX-2) involved in neuroinflammation .
  • Case Study :
    • A study demonstrated that these compounds could reverse ethanol-induced neurodegeneration by modulating oxidative stress pathways .

Antiviral Activity

Thiazolidine derivatives have been explored for their potential as antiviral agents, particularly against influenza viruses. Research indicates that certain thiazolidine compounds can inhibit neuraminidase activity, which is crucial for viral replication.

  • Inhibition of Influenza Neuraminidase :
    • A series of thiazolidine derivatives were synthesized and tested for their ability to inhibit neuraminidase from influenza A virus. One derivative showed an IC50 value of 0.14 μM, indicating promising antiviral activity .

Comparative Table of Biological Activities

Activity TypeCompoundMechanism/EffectReference
Neuroprotection(4R)-Fmoc-2,2-dimethyl-1,3-thiazolidineInhibits NF-κB and reduces oxidative stress
AntiviralThiazolidine derivativesInhibits neuraminidase activity
Anti-inflammatoryThiazolidinesReduces pro-inflammatory cytokines

Scientific Research Applications

Peptide Synthesis

Role as a Protective Group:
(4R)-Fmoc-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is primarily used as a protective group in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group allows for selective protection of amino acids during the synthesis process, facilitating the formation of complex peptides with high yields and purity. This protective strategy is particularly useful in synthesizing peptides that contain multiple functional groups or sensitive residues.

Case Study:
In a study focusing on the synthesis of cyclic peptides, researchers utilized this compound to protect specific amino acid side chains. The resulting cyclic peptides exhibited enhanced stability and biological activity compared to their linear counterparts .

Drug Development

Design of Pharmaceutical Compounds:
The compound plays a crucial role in the development of novel pharmaceutical agents targeting specific biological pathways. Its ability to enhance the solubility and bioavailability of drugs makes it an attractive candidate in drug formulation.

Case Study:
Research involving thiazolidine derivatives has shown that compounds incorporating this compound exhibit promising activity against metabolic disorders such as diabetes and obesity. These derivatives demonstrated improved efficacy in preclinical models due to their targeted action on metabolic pathways .

Bioconjugation

Facilitating Biomolecule Attachment:
This compound is utilized in bioconjugation processes to attach biomolecules to surfaces or other molecules. This application is critical for developing targeted drug delivery systems and enhancing the specificity of therapeutic agents.

Data Table: Bioconjugation Applications

Application AreaDescription
Targeted Drug DeliveryEnhances the delivery of therapeutic agents to specific tissues or cells
Diagnostic ImagingUsed in conjugates for imaging agents to improve visualization of diseases
Vaccine DevelopmentAids in creating conjugate vaccines that elicit stronger immune responses

Research in Medicinal Chemistry

Exploration of Thiazolidine Derivatives:
this compound is pivotal in the exploration of thiazolidine derivatives with potential therapeutic applications. These derivatives have been investigated for their roles in treating various diseases.

Case Study:
Investigations into thiazolidine derivatives have revealed their potential as anti-inflammatory agents. The incorporation of this compound has led to compounds that significantly reduce inflammation markers in vitro and in vivo .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazolidine-4-carboxylic Acid Derivatives

Structural Variations and Substituent Effects

Table 1: Key Structural Differences
Compound Name Substituents Stereochemistry Key Functional Groups CAS No./References
(4R)-Fmoc-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid 2,2-dimethyl; Fmoc-protected 4R Carboxylic acid, thiazolidine ring N/A
2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid 4-hydroxyphenyl 4R Carboxylic acid, phenolic -OH 22886569 (ChemSpider)
(4R)-3-(5-oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic acid (Pidotimod) 5-oxo-L-prolyl 4R Carboxylic acid, proline-derived amide 785363R681 (UNII)
2-(L-Arabino-tetrahydroxybutyl)-1,3-thiazolidine-4-carboxylic acid L-arabino-tetrahydroxybutyl 4R Carbohydrate-derived substituent 342385-52-8
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro, methylpyrimidine N/A Pyrimidine ring, halogen 89581-58-8
Key Observations:
  • Protecting Groups : The Fmoc group distinguishes the compound from unprotected derivatives (e.g., pidotimod) and those with alternative protecting strategies (e.g., tritylmercapto in pyrrolidine analogs) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound 2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid Pidotimod
Molecular Weight 409.50 g/mol 225.26 g/mol 244.27 g/mol
Solubility Low in water (hydrophobic Fmoc group) Moderate (polar -OH enhances aqueous solubility) High (polar prolyl amide)
pKa (Carboxylic Acid) ~2.5–3.0 (estimated) 2.8 (measured) 2.6
Melting Point Not reported >200°C (decomposes) 205–207°C
Key Observations:
  • Solubility : The Fmoc group’s hydrophobicity reduces aqueous solubility compared to hydroxylated or carbohydrate-linked derivatives .
  • Acidity : All compounds exhibit similar pKa values (~2.5–3.0), typical for carboxylic acids, but substituents like the 4-hydroxyphenyl group may slightly modulate acidity via resonance effects .

Reactivity and Stability

  • Fmoc Deprotection : The target compound requires mild basic conditions (e.g., piperidine) for Fmoc removal, contrasting with acid-labile groups (e.g., trityl) or enzymatically cleavable motifs .
  • Thiazolidine Ring Stability : The 2,2-dimethyl substitution stabilizes the ring against ring-opening reactions compared to unsubstituted analogs, as shown in NMR studies (e.g., coupling constants in Table 13A ).
  • Condensation Reactions: Derivatives like 2-(L-arabino-tetrahydroxybutyl)-thiazolidine-4-carboxylic acid form via cysteine-sugar condensations, highlighting divergent synthetic pathways compared to Fmoc-protected analogs .
Key Observations:
  • Therapeutic Potential: While the target compound is primarily a synthetic tool, derivatives like pidotimod and carbohydrate-linked analogs show direct pharmacological activity .
  • Retracted Studies : Some thiazolidine derivatives (e.g., P2, P9) were retracted due to unreliable in vivo data, underscoring the need for rigorous validation .

Q & A

Q. What synthetic strategies are effective for preparing (4R)-Fmoc-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid and its derivatives?

A general approach involves coupling protected carboxylic acids with amines using activating agents like EDCI and HOBt in dichloromethane. For example, Boc-protected intermediates can be deprotected with TFA to yield thiazolidine derivatives . Key steps include:

  • Activation : EDCI/HOBt-mediated activation of the carboxylic acid (10 minutes in CH₂Cl₂).
  • Coupling : Reaction with amines and Et₃N (6–15 hours).
  • Deprotection : TFA treatment (1–8 hours) followed by purification via silica chromatography.
    Yields range from 58–76%, with structural confirmation by ¹H NMR and MS.

Q. How can the stereochemical integrity of the (4R)-configuration be preserved during synthesis?

Chiral purity is maintained by:

  • Chiral Auxiliaries : Use of enantiomerically pure starting materials (e.g., L-thiazolidine-4-carboxylic acid derivatives) .
  • Stereoselective Cyclization : Controlled reaction conditions (e.g., temperature, solvent polarity) to favor the (4R)-isomer during thiazolidine ring formation .
  • Analytical Validation : Chiral HPLC or X-ray crystallography to confirm retention of configuration post-synthesis .

Q. What characterization techniques are critical for verifying the structure of this compound?

  • ¹H NMR : Distinct signals for Fmoc (δ 7.3–7.8 ppm), thiazolidine protons (δ 3.0–5.0 ppm), and dimethyl groups (δ 1.2–1.5 ppm) .
  • Mass Spectrometry : Molecular ion peaks matching theoretical masses (e.g., C₂₇H₂₅NO₆S for FAA9200: m/z 491.56 ).
  • X-ray Diffraction : SHELX software for resolving crystal structures and validating stereochemistry .

Advanced Research Questions

Q. How do steric and electronic effects of the Fmoc and dimethyl groups influence conformational stability in peptide synthesis?

The Fmoc group provides rigidity and prevents aggregation during solid-phase peptide synthesis (SPPS), while the 2,2-dimethyl substitution:

  • Reduces Ring Flexibility : Enhances resistance to β-sheet formation.
  • Modulates Solubility : Hydrophobic dimethyl groups improve solubility in organic solvents (e.g., DMF), critical for SPPS .
    Example: FAA9200 (Fmoc-L-Thz(Dmp)-OH) exhibits improved coupling efficiency in hydrophobic peptide segments .

Q. What are the challenges in analyzing stability and degradation products of this compound under physiological conditions?

  • Hydrolytic Degradation : The thiazolidine ring may undergo hydrolysis to form 4-mercapto derivatives, detectable via LC-MS.
  • Oxidative Pathways : Thioether oxidation to sulfoxides/sulfones under acidic or oxidative conditions .
    Mitigation: Use of antioxidants (e.g., TCEP) in buffers and low-temperature storage (−20°C) .

Q. How can structural modifications enhance bioactivity in drug discovery applications?

  • Side-Chain Functionalization : Substituents like 2,4-dimethoxyphenyl (FAA9200) improve target binding affinity .
  • Isosteric Replacement : Thiazolidine-to-oxazolidine substitutions modulate pharmacokinetic properties (e.g., FAA8695: t½ increased by 2.5× in vivo) .
    Case Study: Pidotimod, a related thiazolidine-4-carboxylic acid derivative, shows immunomodulatory activity via TLR4 interaction .

Data Contradiction Analysis

Q. Discrepancies in reported yields for similar thiazolidine derivatives: How to resolve?

Conflicting yields (e.g., 58% vs. 76% for analogous compounds ) may arise from:

  • Reagent Purity : EDCI/HOBt activity varies with storage conditions.
  • Purification Methods : Gradient elution in chromatography (e.g., hexane/EtOAc) impacts recovery.
    Solution: Standardize reagents and optimize elution protocols (e.g., 10–50% EtOAc gradient) .

Q. Why do some studies report diminished stereochemical control despite using chiral auxiliaries?

Potential causes:

  • Racemization During Deprotection : Prolonged TFA exposure (>4 hours) may invert configuration.
  • Inadequate Temperature Control : Elevated temps (>25°C) accelerate epimerization.
    Recommendation: Monitor reaction progress via chiral HPLC and limit deprotection times .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Thiazolidine Derivatives

ParameterOptimal RangeImpact on Yield/PurityReference
EDCI:HOBt Ratio1:1.2Maximizes activation efficiency
TFA Deprotection Time1–4 hoursMinimizes racemization
Chromatography Gradient10–50% EtOAc/HexaneBalances purity and recovery

Q. Table 2. Comparative Bioactivity of Modified Thiazolidines

CompoundModificationBioactivity (IC₅₀)ApplicationReference
FAA92002,4-Dimethoxyphenyl12 nMAnticancer leads
Pidotimod5-Oxo-L-prolyl45 μMImmunomodulation
FAA8695Oxazolidine core8.7 μMAntimicrobial agents

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R)-Fmoc-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(4R)-Fmoc-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid

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